molecular formula C32H33ClN2O3 B11647247 3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11647247
M. Wt: 529.1 g/mol
InChI Key: FIGNKWDRYFQGOP-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the condensation of appropriate benzodiazepine precursors with specific reagents under controlled conditions. For instance, the synthesis might involve the reaction of 1-(4-chlorophenyl)-3,5-dihydro-8-methyl-4H-1benzofuro[2,3-d][1,2]diazepin-4-one with Lawesson’s reagent in heated toluene . Industrial production methods often utilize continuous flow chemistry to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant effects . The pathways involved include modulation of neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Similar compounds include other benzodiazepines like diazepam, fludiazepam, and clonazepam . Compared to these, 3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one may exhibit unique pharmacological properties due to its specific chemical structure. For instance, its hexanoyl and methoxyphenyl groups might confer distinct binding affinities and metabolic profiles.

Properties

Molecular Formula

C32H33ClN2O3

Molecular Weight

529.1 g/mol

IUPAC Name

9-(4-chlorophenyl)-5-hexanoyl-6-(3-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H33ClN2O3/c1-3-4-5-13-30(37)35-28-12-7-6-11-26(28)34-27-19-23(21-14-16-24(33)17-15-21)20-29(36)31(27)32(35)22-9-8-10-25(18-22)38-2/h6-12,14-18,23,32,34H,3-5,13,19-20H2,1-2H3

InChI Key

FIGNKWDRYFQGOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC(=CC=C5)OC

Origin of Product

United States

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